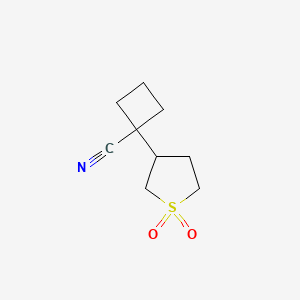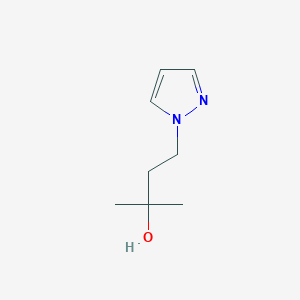
2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol is an organic compound that features a pyrazole ring attached to a butanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyrazole and butanol, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol typically involves the reaction of 2-methyl-4-chlorobutan-2-ol with pyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the pyrazole ring, yielding the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can undergo reduction under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Using reagents like thionyl chloride for converting the hydroxyl group to a chloride, followed by substitution with nucleophiles.
Major Products
Oxidation: 2-methyl-4-(1H-pyrazol-1-yl)butan-2-one.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-(1H-pyrazol-1-yl)butan-2-ol
- 2-(1-methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol is unique due to its combination of a pyrazole ring and a butanol chain. This structure imparts distinct chemical and biological properties, making it versatile for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse research and industrial uses.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methyl-4-pyrazol-1-ylbutan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,11)4-7-10-6-3-5-9-10/h3,5-6,11H,4,7H2,1-2H3 |
InChI Key |
GQWSFZJGFXPZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=CC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



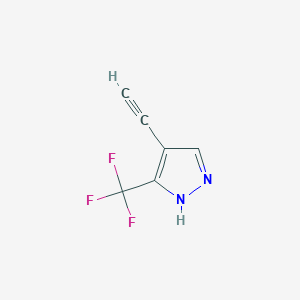
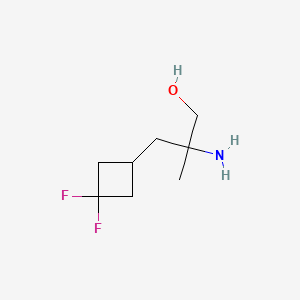
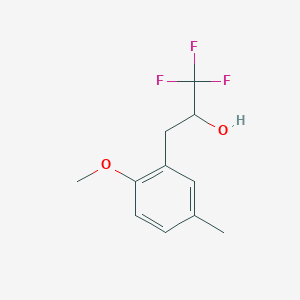
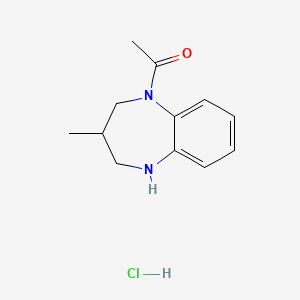
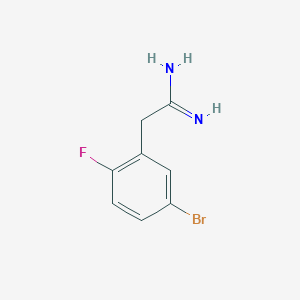
![2-[4-(Trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B13598809.png)
![Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13598812.png)
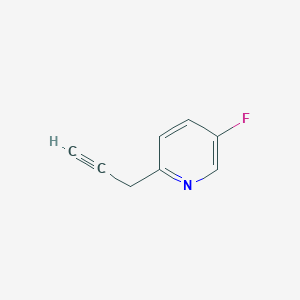


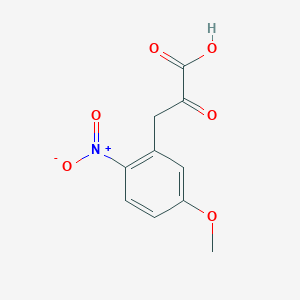
amine](/img/structure/B13598850.png)
